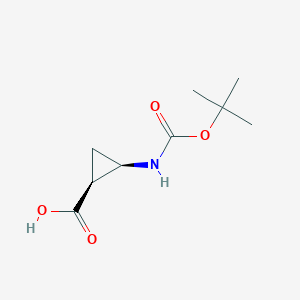

cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid

Description

cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid is a bicyclic organic compound featuring a strained cyclopropane ring with a Boc-protected amino group and a carboxylic acid group in a cis-configuration. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, enabling selective reactivity in peptide synthesis and medicinal chemistry applications. Its rigid cyclopropane scaffold is of interest in drug design due to its ability to mimic peptide bonds while introducing conformational constraints .

Key properties include:

Properties

IUPAC Name |

(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZMNADEEKQWGO-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810070-30-4 | |

| Record name | rac-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic method for cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid involves the protection of an amino group on a cyclopropane carboxylic acid derivative using tert-butyl chloroformate in the presence of a base.

- Starting Material: Cyclopropane carboxylic acid derivative with a free amino group.

- Protecting Agent: tert-Butyl chloroformate (Boc2O or equivalent).

- Base: Triethylamine or other organic bases to neutralize HCl formed during the reaction.

- Solvent: Commonly dichloromethane or other aprotic solvents.

- Temperature: Typically carried out at 0°C to room temperature to control reaction rate and selectivity.

This reaction yields the Boc-protected amino acid with retention of the cis stereochemistry at the cyclopropane ring. The Boc group serves to protect the amino function, facilitating further synthetic transformations without interference from the amino group.

Industrial Production Methods

Industrial scale synthesis adopts similar chemistry but optimizes reaction parameters for yield, purity, and scalability:

- Continuous Flow Reactors: These reactors allow precise control over reaction time, temperature, and mixing, enhancing reproducibility and throughput.

- Automated Synthesis Platforms: Automation reduces human error and increases efficiency.

- Optimized Stoichiometry: Careful control of equivalents of tert-butyl chloroformate and base to minimize side reactions.

- Purification: Crystallization or chromatographic techniques to achieve high purity.

The industrial process aims to produce the compound in kilogram or larger scales while maintaining the cis stereochemistry and high purity required for pharmaceutical applications.

Alternative Synthetic Approaches

Patent literature and academic research provide additional synthetic strategies:

- Base-Promoted Condensation: Reaction of cyclopropane derivatives with tert-butyl chloroformate in the presence of strong bases such as potassium tert-butylate or sodium ethylate has been reported. This approach often involves esters that can be hydrolyzed later to yield the free acid form.

- Hydrolysis and Acidolysis Steps: Ester intermediates are hydrolyzed using acidolysis agents such as trifluoroacetic acid or p-toluenesulfonic acid to yield the free acid with Boc protection intact.

- Use of Carbodiimide Coupling Reagents: For condensation steps, dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) can be employed to facilitate amide bond formation or esterification under mild conditions.

Research-Based Synthetic Innovations

Academic research has explored stereoselective synthesis of cyclopropane amino acid derivatives related to this compound:

- 1,3-Dipolar Cycloadditions: Enantiopure pyrroline N-oxides react with bicyclopropylidene followed by thermal rearrangement induced by trifluoroacetic acid to produce cyclopropyl amino acid derivatives with high stereocontrol.

- Chiral Pool Starting Materials: Use of chiral nitrones derived from natural amino acids or other chiral sources to achieve enantiomerically enriched products.

- Mixed Anhydride Intermediates: Formation of mixed anhydrides as intermediates to facilitate acylation of sterically hindered nitrogen atoms in the cyclopropane amino acid scaffold.

Data Table: Summary of Preparation Methods

| Methodology | Key Reagents/Conditions | Scale | Advantages | Limitations |

|---|---|---|---|---|

| Boc Protection of Amino Acid | tert-Butyl chloroformate, triethylamine, DCM | Lab to Industrial | High selectivity, mild conditions | Requires careful temperature control |

| Base-Promoted Esterification | Potassium tert-butylate, sodium ethylate | Industrial | Efficient ester formation | Requires subsequent hydrolysis |

| Acidolysis Hydrolysis | Trifluoroacetic acid, p-toluenesulfonic acid | Industrial | Clean deprotection of esters | Use of strong acids |

| 1,3-Dipolar Cycloaddition Route | Pyrroline N-oxides, bicyclopropylidene, TFA | Research scale | High stereocontrol | Complex starting materials |

| Carbodiimide Coupling | DCC, DIC | Lab scale | Mild conditions, efficient coupling | Potential side reactions |

Reaction Analysis and Notes

- The Boc protection is a well-established method to protect amino groups during synthesis, preventing unwanted side reactions.

- Maintaining the cis stereochemistry is critical for biological activity and synthetic utility; reaction conditions are optimized to avoid isomerization.

- The cyclopropane ring strain influences reactivity, making the compound amenable to further functionalization via oxidation, reduction, and substitution reactions.

- Industrial methods prioritize scalability and reproducibility, often employing continuous flow technology and automated systems.

- Acidolysis agents used in hydrolysis steps must be carefully chosen to avoid Boc group cleavage while removing ester protecting groups.

Chemical Reactions Analysis

Types of Reactions

cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

Cis-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid (CAS No. 1810070-30-4) is a specialized organic compound that serves as a versatile building block in various fields, including chemistry, biology, and medicine. Its unique structure, characterized by a cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group, enhances its reactivity and applicability in synthetic processes.

Organic Synthesis

This compound is widely used as a precursor in the synthesis of complex organic molecules, particularly:

- Amino Acids and Peptides : The compound serves as a key intermediate in the synthesis of peptide-based drugs and other biologically active molecules, allowing for the introduction of specific functional groups through various chemical reactions such as oxidation, reduction, and substitution .

Biochemical Studies

In biological research, this compound is utilized to investigate:

- Enzyme Mechanisms : Its structural features facilitate studies on enzyme catalysis and protein interactions, providing insights into the mechanisms of action of various biological catalysts.

- Protein Structure : The cyclopropane ring's unique strain allows researchers to explore conformational changes in proteins and peptides during enzymatic reactions or ligand binding.

Pharmaceutical Development

The compound plays a crucial role in medicinal chemistry:

- Drug Design : It is employed as a building block for the development of novel therapeutics, particularly those targeting specific pathways in diseases such as cancer and metabolic disorders .

- Peptide Synthesis : The Boc protecting group is advantageous for protecting amino groups during peptide synthesis, enabling selective deprotection steps that are essential for creating complex peptide structures.

Industrial Applications

In industrial settings, this compound is involved in:

- Specialty Chemicals Production : Its unique properties make it suitable for producing specialty chemicals used in various applications, including agriculture and materials science .

Case Study 1: Peptide-Based Drug Development

A study demonstrated the use of this compound in synthesizing a peptide analog that exhibited enhanced activity against specific cancer cell lines. The cyclopropane moiety contributed to increased binding affinity due to its unique steric properties.

Case Study 2: Enzyme Mechanism Investigation

Research involving this compound has elucidated the catalytic mechanisms of certain enzymes by using it as a substrate analogue. Its ability to mimic natural substrates allowed for detailed kinetic studies that revealed critical insights into enzyme specificity and efficiency.

Mechanism of Action

The mechanism of action of cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid involves its interaction with various molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, which are crucial in the formation of biologically active compounds. The Boc protecting group helps in stabilizing the molecule during synthetic transformations, allowing for selective reactions at specific sites.

Comparison with Similar Compounds

Structural and Physical Properties

The compound is compared to analogous Boc-protected cycloalkane carboxylic acids (Table 1).

Table 1: Comparative Physical Properties

Key Observations :

- Ring Strain vs. Flexibility : The cyclopropane derivative’s 3-membered ring introduces significant strain, enhancing rigidity but reducing synthetic accessibility compared to larger rings (e.g., cyclopentane or cyclohexane) .

- Melting Points : Cyclopropane (178°C) and cyclopentane (245–250°C) derivatives exhibit higher melting points than cyclohexane (127–133°C) and cyclooctane (67–69°C), likely due to differences in crystal packing and hydrogen-bonding capabilities .

Research Findings and Trends

- Drug Design : Cyclopropane derivatives are prioritized for their ability to mimic transition states in enzymatic reactions, while cyclopentane analogs balance rigidity and synthetic feasibility .

- Thermal Stability : Cyclopentane derivatives (mp 245–250°C) outperform cyclopropane analogs in high-temperature applications, such as solid-phase peptide synthesis .

Biological Activity

Overview

cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid (CAS No. 1810070-30-4) is a cyclopropane derivative with significant implications in medicinal chemistry and biological research. This compound, characterized by the molecular formula C9H15NO4 and a molecular weight of 201.22 g/mol, exhibits unique biological activities that are of interest for drug development and biochemical studies.

The biological activity of this compound is primarily attributed to its structural properties, particularly the cyclopropane ring, which can undergo ring-opening reactions. These reactions are essential for the formation of biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group stabilizes the molecule during synthetic transformations, allowing selective reactions at specific sites, which enhances its utility in synthesizing complex organic molecules, including amino acids and peptides.

Biological Applications

1. Enzyme Mechanisms and Protein Structure Studies

The compound is utilized in studying enzyme mechanisms due to its ability to mimic substrates or inhibitors. Its structural features allow researchers to investigate the interactions between enzymes and their substrates, providing insights into enzyme kinetics and mechanisms.

2. Pharmaceutical Development

As a precursor in pharmaceutical synthesis, this compound plays a crucial role in developing peptide-based drugs. Its unique structure offers opportunities for designing novel therapeutics targeting various biological pathways .

3. Specialty Chemicals Production

In industrial applications, this compound is employed in producing specialty chemicals and materials, leveraging its reactivity and ability to form diverse derivatives.

Study 1: Synthesis and Biological Evaluation of Peptide Analogs

A study focused on synthesizing peptide analogs using this compound as a building block demonstrated its effectiveness in enhancing the potency of inhibitors targeting specific biological pathways. The analogs exhibited improved binding affinities compared to their unmodified counterparts, highlighting the compound's potential in drug design .

Study 2: Mechanistic Insights into Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry explored the mechanism of action of various inhibitors derived from this compound. The study revealed that these inhibitors could effectively modulate enzyme activity by altering substrate binding dynamics, showcasing their relevance in therapeutic applications against enzyme-related diseases .

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C9H15NO4 | 201.22 g/mol | Inhibitor development, enzyme studies |

| trans-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid | C9H15NO4 | 201.22 g/mol | Potentially less reactive due to steric hindrance |

| cis-2-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid | C10H17NO4 | 215.25 g/mol | Similar applications but different reactivity profile |

Q & A

Q. What are the key synthetic routes for preparing cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid, and how are cyclopropanation reactions optimized?

Synthesis involves cyclopropanation using diazo compounds with transition metal catalysts (e.g., Rh or Cu) to form the strained ring, followed by Boc protection via reaction with di-tert-butyl dicarbonate. Purification often employs recrystallization from ethyl acetate/hexane. Optimization focuses on catalyst selection (e.g., Rh₂(OAc)₄ for stereocontrol) and reaction temperature to minimize side products .

Q. How is the tert-butoxycarbonyl (Boc) group strategically employed in protecting the amine functionality during synthesis?

The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP/THF) to shield the amine during subsequent reactions. Deprotection is achieved with TFA in DCM, preserving the cyclopropane integrity. This method prevents undesired nucleophilic attacks during coupling steps in peptide synthesis .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound’s purity and structural integrity?

Key methods include:

- ¹H/¹³C NMR : Confirms cyclopropane ring geometry (e.g., cis vs. trans coupling constants) and Boc group presence (δ ~1.4 ppm for tert-butyl).

- IR : Carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and Boc carbonyl (~1700 cm⁻¹).

- HPLC : Quantifies purity (>95% typically required for research use) .

Advanced Research Questions

Q. What strategies mitigate stereochemical challenges in achieving high enantiomeric excess for the cis-cyclopropane configuration?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Shi epoxidation-derived catalysts) are employed. Stereoselectivity is confirmed via chiral HPLC or X-ray crystallography. Recent studies show Cu(I)-bis(oxazoline) complexes yield >90% ee in cyclopropanation .

Q. How does this compound serve as a building block in designing conformationally restricted peptide mimetics?

The rigid cyclopropane core mimics peptide β-turns. For example, it replaces proline in inhibitors to enhance target binding. Case study: Incorporation into thrombin inhibitors improved Ki values by 10-fold compared to flexible analogs .

Q. What are the crystallographic insights into hydrogen-bonding networks influencing this compound’s solid-state stability?

X-ray analysis reveals intermolecular O-H···O hydrogen bonds forming R₂²(8) motifs, stabilizing the crystal lattice. Carboxylic acid dimers and Boc carbonyl interactions are critical for predicting solubility and formulation properties .

Q. How do pH and solvent systems affect the stability of the Boc group and cyclopropane ring during storage and reactions?

The Boc group hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions. Anhydrous aprotic solvents (DMF, THF) are optimal for storage. Cyclopropane rings remain intact below 80°C but may undergo thermal [3+2] cycloelimination at higher temperatures .

Q. What comparative reactivity studies exist between this compound and non-cyclopropane Boc-protected amino acids in nucleophilic acyl substitution?

The cyclopropane’s electron-withdrawing effect reduces amine nucleophilicity, requiring activation (e.g., HOBt/EDC) for amide coupling. Kinetic studies show 3x slower acylation vs. linear analogs, necessitating extended reaction times .

Q. How is computational chemistry (e.g., DFT) used to predict this compound’s reactivity in complex synthetic pathways?

DFT calculations model transition states of cyclopropanation to predict diastereoselectivity. MD simulations assess solvation effects on Boc deprotection kinetics, guiding solvent selection for multi-step syntheses .

Q. What contradictions exist in literature regarding the biological activity of cyclopropane-containing analogs, and how are these resolved experimentally?

Discrepancies in enzyme inhibition assays (e.g., conflicting IC₅₀ values) arise from varying assay conditions (ionic strength, cosolvents). Resolution involves standardized protocols (e.g., PBS buffer at 25°C) and orthogonal assays (SPR vs. fluorescence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.